Cas no 454186-08-4 ((3-bromo-4-isopropoxyphenyl)methanol)
(3-bromo-4-isopropoxyphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (3-bromo-4-isopropoxyphenyl)methanol
- (3-bromo-4-hydroxyphenyl)(2-ethylbenzofuran-3-yl)methanone
- CTK1A1372
- AC1LAT48
- (3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid
- 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid
- AG-E-51548
- AKOS015834621
- OR5143
- SureCN1525495
- (3-bromo-4-hydroxyphenyl)(2-ethylbenzofuran-3-yl)methanone; CTK1A1372; AC1LAT48; (3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid; 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid; AG-E-51548; AKOS015834621; OR5143; SureCN1525495;
- MFCD09754609
- CS-0194518
- E90237
- AKOS012351357
- A1-21050
- [3-bromo-4-(propan-2-yloxy)phenyl]methanol
- 454186-08-4
- CCCXBHJGSVZFJJ-UHFFFAOYSA-N
- SCHEMBL3719650
- (3-bromo-4-propan-2-yloxyphenyl)methanol
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- MDL: MFCD09754609
- Inchi: 1S/C10H13BrO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7,12H,6H2,1-2H3
- InChI Key: CCCXBHJGSVZFJJ-UHFFFAOYSA-N
- SMILES: BrC1C=C(CO)C=CC=1OC(C)C
Computed Properties
- Exact Mass: 244.00989g/mol
- Monoisotopic Mass: 244.00989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 29.5Ų
(3-bromo-4-isopropoxyphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB516712-500 mg |
[3-Bromo-4-(propan-2-yloxy)phenyl]methanol |
454186-08-4 | 500MG |
€355.30 | 2023-04-17 | ||
| abcr | AB516712-1 g |
[3-Bromo-4-(propan-2-yloxy)phenyl]methanol |
454186-08-4 | 1g |
€477.70 | 2023-04-17 | ||
| abcr | AB516712-500mg |
[3-Bromo-4-(propan-2-yloxy)phenyl]methanol |
454186-08-4 | 500mg |
€355.30 | 2023-09-02 | ||
| abcr | AB516712-1g |
[3-Bromo-4-(propan-2-yloxy)phenyl]methanol; . |
454186-08-4 | 1g |
€399.50 | 2025-04-18 | ||
| Aaron | AR01LQ83-500mg |
[3-bromo-4-(propan-2-yloxy)phenyl]methanol |
454186-08-4 | 95% | 500mg |
$311.00 | 2025-02-12 | |
| Aaron | AR01LQ83-1g |
[3-bromo-4-(propan-2-yloxy)phenyl]methanol |
454186-08-4 | 95% | 1g |
$414.00 | 2025-02-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265188-500mg |
[3-Bromo-4-(propan-2-yloxy)phenyl]methanol |
454186-08-4 | 97% | 500mg |
¥3283.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265188-1g |
[3-Bromo-4-(propan-2-yloxy)phenyl]methanol |
454186-08-4 | 97% | 1g |
¥4082.00 | 2024-05-13 | |
| abcr | AB516712-250mg |
[3-Bromo-4-(propan-2-yloxy)phenyl]methanol; . |
454186-08-4 | 250mg |
€225.50 | 2025-04-18 | ||
| abcr | AB516712-5g |
[3-Bromo-4-(propan-2-yloxy)phenyl]methanol; . |
454186-08-4 | 5g |
€1291.40 | 2025-04-18 |
(3-bromo-4-isopropoxyphenyl)methanol Suppliers
(3-bromo-4-isopropoxyphenyl)methanol Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on (3-bromo-4-isopropoxyphenyl)methanol
(3-Bromo-4-Isopropoxyphenyl)Methanol: A Comprehensive Overview
(3-Bromo-4-Isopropoxyphenyl)Methanol, identified by the CAS number 454186-08-4, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom at the 3-position of the phenyl ring and an isopropoxy group at the 4-position, with a hydroxymethyl group attached to the benzene ring. The combination of these substituents imparts distinctive chemical properties and reactivity, making it a valuable molecule for various applications.
The synthesis of (3-Bromo-4-Isopropoxyphenyl)Methanol typically involves multi-step organic reactions, often starting from bromobenzene derivatives. The introduction of the isopropoxy group and the hydroxymethyl group requires precise control over reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, aligning with current trends in sustainable chemical production.
One of the most notable applications of (3-Bromo-4-Isopropoxyphenyl)Methanol is in drug discovery and development. The compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents for cancer, inflammation, and neurodegenerative diseases. Its structure provides a versatile platform for further functionalization, allowing chemists to explore a wide range of biological activities through structural modifications.
Recent studies have highlighted the role of (3-Bromo-4-Isopropoxyphenyl)Methanol in modulating cellular signaling pathways, particularly those involving tyrosine kinases and G-protein coupled receptors (GPCRs). For instance, research published in Nature Communications demonstrated that derivatives of this compound exhibit potent inhibitory effects on specific kinase enzymes, suggesting its potential as a lead compound for anti-cancer drug development.
In addition to its pharmacological applications, (3-Bromo-4-Isopropoxyphenyl)Methanol has also found utility in materials science. Its ability to form stable complexes with metal ions makes it a promising candidate for use in coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.
The physical properties of (3-Bromo-4-Isopropoxyphenyl)Methanol are also worth noting. It exists as a crystalline solid at room temperature with a melting point around 120°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the ultraviolet region, indicative of its aromaticity and conjugation within the molecule.
Safety considerations are paramount when handling (3-Bromo-4-Isopropoxyphenyl)Methanol. Although it is not classified as a hazardous chemical under standard conditions, proper protective equipment should be used during synthesis and handling to minimize exposure risks. Storage in a cool, dry place away from light is recommended to maintain its stability.
In conclusion, (3-Bromo-4-Isopropoxyphenyl)Methanol stands out as a versatile and valuable compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as an important molecule for future research and industrial use.
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